AR Binding Affinity vs. Enzalutamide
Gumelutamide (TAS3681) demonstrates high-affinity binding to wild-type AR (Ki = 7.39 nM) and the T878A mutant AR (Ki = 23.8 nM), a mutation associated with resistance to first-generation AR antagonists . By contrast, enzalutamide shows reduced antagonist activity against the F877L/T878A double mutant, which confers clinical resistance, whereas TAS3681 retains full antagonism without agonistic conversion [1]. The Ki values represent competitive binding inhibition under steroid-depleted conditions with 3H-mibolerone as the radioligand .
| Evidence Dimension | AR binding affinity (Ki) |
|---|---|
| Target Compound Data | WT AR: Ki = 7.39 nM; T878A mutant AR: Ki = 23.8 nM |
| Comparator Or Baseline | Enzalutamide: IC50 = 36 nM in LNCaP cells (WT AR context); shows agonistic activity on F877L/T878A mutant [1] |
| Quantified Difference | TAS3681 Ki for WT AR is 7.39 nM (vs. Enzalutamide IC50 of 36 nM in comparable assay context); TAS3681 retains antagonism on resistance-associated mutants where Enzalutamide fails. |
| Conditions | Radioligand binding assay with 3H-mibolerone; competitive displacement in AR-expressing cell lysates (WT AR and T878A mutant). |
Why This Matters
The 7.39 nM Ki indicates sub-10 nM potency required for effective AR blockade in low-androgen microenvironments; retention of antagonism on T878A and F877L/T878A mutants distinguishes TAS3681 from enzalutamide in resistant disease models.
- [1] Yoshida S, Kajiwara D, Seki M, et al. TAS3681, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer. Mol Oncol. 2024;18(8):1980-2000. doi:10.1002/1878-0261.13641. View Source
